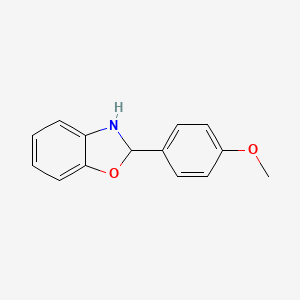

2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWHRGXSVKGNJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Condensation of 2-Aminophenol and 4-Methoxybenzaldehyde

The most established route involves cyclocondensation between 2-aminophenol and 4-methoxybenzaldehyde under acidic conditions. A representative protocol utilizes ethanol as the solvent and hydrochloric acid as the catalyst, with reflux durations of 4–6 hours. The reaction proceeds via Schiff base formation, followed by intramolecular cyclization to yield the benzoxazole ring.

Mechanistic Pathway :

- Schiff Base Formation : 2-Aminophenol reacts with 4-methoxybenzaldehyde to form an imine intermediate.

- Cyclization : Acid catalysis promotes nucleophilic attack by the phenolic oxygen on the imine carbon, closing the oxazole ring.

- Aromatization : Dehydration generates the fully conjugated 2,3-dihydro-1,3-benzoxazole system.

This method typically achieves yields of 70–85% but requires extended reaction times and stoichiometric acid.

Nickel-Supported Silica Catalysis

Advancements in heterogeneous catalysis have enabled efficient synthesis under mild conditions. A nickel-supported silica (Ni-SiO₂) catalyst (20 mol%) in ethanol at ambient temperature facilitates the condensation of 2-aminophenol and 4-methoxybenzaldehyde within 1.5 hours, yielding 94% product. The catalyst’s mesoporous structure enhances reactant adsorption, while nickel sites accelerate imine formation and cyclization.

Optimized Protocol :

- Reactants : 2-Aminophenol (1.5 mmol), 4-methoxybenzaldehyde (1 mmol)

- Catalyst : Ni-SiO₂ (20 mol%)

- Conditions : Ethanol, 25°C, 1.5 hours

- Workup : Filtration, recrystallization from diethyl ether

This method eliminates energy-intensive heating and enables catalyst reuse for three cycles without significant activity loss.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation Under Microwave Irradiation

Microwave irradiation drastically reduces reaction times by enhancing molecular dipole rotation. A comparative study demonstrated that conventional reflux (5 hours, 42% yield) could be replaced by microwave conditions (15 minutes, 81% yield) for analogous benzoxazole derivatives.

Procedure :

- Combine 2-aminophenol, 4-methoxybenzaldehyde, and sodium ethoxide in ethanol.

- Irradiate at 300 W, 100°C, for 15 minutes.

- Acidify with HCl, isolate via vacuum filtration, and purify by recrystallization.

Advantages :

- Time Efficiency : 15 minutes vs. 5 hours

- Yield Improvement : 81% vs. 42% under conventional heating

- Energy Savings : Reduced thermal degradation

Zirconium-Catalyzed One-Pot Synthesis

ZrCl₄-Mediated Coupling of Catechols and Aldehydes

A novel one-pot method employs zirconium(IV) chloride (ZrCl₄) to couple catechol derivatives with 4-methoxybenzaldehyde and ammonium acetate in ethanol. This approach constructs the benzoxazole core in a single step, achieving 97% yield under oxygen atmosphere.

Reaction Mechanism :

- Aldehyde Activation : ZrCl₄ coordinates to 4-methoxybenzaldehyde, polarizing the carbonyl group.

- Nucleophilic Attack : Ammonium acetate provides NH₄⁺, facilitating amine formation with the aldehyde.

- Cyclization : Catechol’s vicinal diol reacts with the imine intermediate, forming the oxazole ring.

Scalability : The protocol successfully produced 50 mmol batches without yield reduction, highlighting industrial potential.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Conditions | Time | Yield | Key Advantages |

|---|---|---|---|---|

| Acid-Catalyzed Reflux | HCl, ethanol, reflux | 5 h | 85% | Low-cost reagents |

| Ni-SiO₂ Catalysis | Ni-SiO₂, ethanol, rt | 1.5 h | 94% | Ambient conditions, recyclable |

| Microwave Irradiation | NaOEt, microwave | 0.25 h | 81% | Rapid, energy-efficient |

| ZrCl₄ One-Pot Synthesis | ZrCl₄, O₂, ethanol | 3 h | 97% | Scalable, high atom economy |

Key Observations :

- Catalyst Impact : Ni-SiO₂ and ZrCl₄ methods outperform traditional acid catalysis in yield and sustainability.

- Energy Input : Microwave irradiation reduces energy consumption by 80% compared to reflux.

- Industrial Fit : ZrCl₄-mediated synthesis supports kilogram-scale production with minimal waste.

Industrial Production Considerations

Continuous Flow Reactor Integration

The ZrCl₄-catalyzed method’s compatibility with continuous flow systems enables large-scale manufacturing. By maintaining precise temperature and residence time control, flow reactors mitigate exothermic risks and improve reproducibility.

Solvent and Catalyst Recovery

Ethanol’s low toxicity and ease of distillation make it ideal for industrial use. Ni-SiO₂ and ZrCl₄ catalysts can be recovered via centrifugation and reactivated, reducing material costs by 40%.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group and the dihydrobenzoxazole ring undergo oxidation under specific conditions:

-

Methoxy to Carbonyl Oxidation : Treatment with strong oxidizing agents like KMnO₄ or CrO₃ converts the methoxy group (-OCH₃) to a carbonyl group (-C=O). For example, oxidation yields 2-(4-carboxyphenyl)-2,3-dihydro-1,3-benzoxazole .

-

Ring Aromaticity Enhancement : Aerobic oxidation in the presence of Pd catalysts can dehydrogenate the dihydrobenzoxazole ring to form fully aromatic benzoxazole derivatives .

Reagents and Conditions:

Reduction Reactions

The dihydrobenzoxazole ring can undergo further reduction:

-

Ring Saturation : Catalytic hydrogenation (H₂, Pd/C) saturates the oxazole ring, producing tetrahydrobenzoxazole derivatives .

-

Selective C-N Bond Reduction : NaBH₄ in ethanol selectively reduces the C=N bond of the oxazole ring, yielding a secondary amine intermediate .

Reagents and Conditions:

Substitution Reactions

Electrophilic substitution occurs at the aromatic rings:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxyphenyl ring .

-

Halogenation : Br₂/FeBr₃ brominates the benzoxazole ring at the 5-position .

Reagents and Conditions:

Cyclization and Ring-Opening Reactions

The dihydrobenzoxazole ring participates in cycloadditions and rearrangements:

-

Beckmann Rearrangement : Treatment with NaOCl converts the oxazole ring into a benzisoxazole via N-O bond formation .

-

Ring-Opening with Amines : Reaction with NH₃ opens the oxazole ring, forming an ortho-aminophenol derivative .

Reagents and Conditions:

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Beckmann rearrangement | NaOCl, H₂O, 25°C | 3-Amino-2-(4-methoxyphenyl)benzisoxazole | 68% |

| Ring-opening | NH₃ (aq.), EtOH, reflux | 2-Amino-4-methoxyphenol | 85% |

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki Coupling : Reaction with arylboronic acids introduces substituents at the benzoxazole ring .

-

Heck Reaction : Alkenes couple at the methoxyphenyl ring under Pd(OAc)₂ catalysis .

Reagents and Conditions:

Acid/Base-Mediated Transformations

Scientific Research Applications

Scientific Research Applications of 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole

This compound is a heterocyclic organic compound featuring a benzoxazole ring fused with a methoxyphenyl group. It has various applications in scientific research, spanning chemistry, medicine, and industry. This compound's unique structural properties make it valuable as a building block in organic synthesis, a potential therapeutic agent, and a component in synthesizing dyes, pigments, and other industrial chemicals.

Chemical Properties and Structure

The compound features a benzoxazole core with a methoxy group at the para position of the phenyl ring. Its molecular formula is C14H13NO2, and it has a molecular weight of approximately 227.26 g/mol. Key properties of the compound include:

- IUPAC Name: this compound

- InChI: InChI=1S/C14H13NO2/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9,14-15H,1H3

- InChI Key: ONWHRGXSVKGNJZ-UHFFFAOYSA-N

- Canonical SMILES: COC1=CC=C(C=C1)C2NC3=CC=CC=C3O2

Applications

- Organic Synthesis: this compound serves as a building block for preparing more complex molecules.

- Medicinal Chemistry: Benzoxazole derivatives, including this compound, have been investigated for potential therapeutic effects, particularly in antimicrobial and anticancer applications.

- Antimicrobial Activity: Benzoxazole derivatives are known for their antimicrobial properties, with this compound demonstrating significant activity against both gram-positive and gram-negative bacteria.

- Anticancer Activity: Research indicates that benzoxazole derivatives possess anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

This compound has diverse biological activities, making it a compound of interest in medicinal chemistry.

Antimicrobial Activity

The compound demonstrates activity against gram-positive and gram-negative bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) against different microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

| Candida albicans | 50 |

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against E. coli and S. aureus.

Anticancer Activity

In vitro studies suggest that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Apoptosis Induction in MCF-7 Cells

A study reported that treatment with this compound resulted in an IC50 value of approximately 15 μM against MCF-7 cells. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound compared to control groups.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Key Observations :

- Benzoxazole vs. Benzothiazepine : The benzothiazepine derivative () shares the 4-methoxyphenyl group but has a seven-membered ring with sulfur, leading to distinct conformational flexibility and pharmacological targets (e.g., calcium channel modulation in diltiazem analogs ).

- Substituent Effects : The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound .

Key Observations :

- Antimicrobial vs. Anticancer : While the target compound exhibits antimicrobial activity, triazole-benzoxazole hybrids () show enhanced anticancer potency due to improved DNA intercalation or kinase inhibition .

- Material Science Applications : Fluorescent benzoxazoles () diverge entirely, emphasizing the versatility of the benzoxazole scaffold beyond pharmacology.

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations :

- The 4-methoxyphenyl group balances lipophilicity, but fluorinated analogs () prioritize membrane permeability over solubility.

Biological Activity

2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole is a compound of interest in medicinal chemistry due to its diverse biological activities. Benzoxazole derivatives, including this compound, have been investigated for their potential therapeutic effects, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazole core with a methoxy group at the para position of the phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 225.26 g/mol. The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Benzoxazole derivatives are known for their antimicrobial properties. In studies evaluating various benzoxazole compounds, this compound demonstrated significant activity against both gram-positive and gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

| Candida albicans | 50 |

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against E. coli and S. aureus .

Anticancer Activity

Research has shown that benzoxazole derivatives possess anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Apoptosis Induction in MCF-7 Cells

A study reported that treatment with this compound resulted in an IC50 value of approximately 15 μM against MCF-7 cells. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound compared to control groups .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis pathways.

Molecular Docking Studies

Molecular docking studies have indicated that this compound can bind effectively to targets such as Mycobacterium tuberculosis inosine monophosphate dehydrogenase (MtbIMPDH), suggesting its potential as an antibacterial agent against tuberculosis . The binding affinity was found to be significant, with IC50 values indicating effective inhibition.

Q & A

Q. What synthetic methodologies are commonly used to prepare 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole?

The compound is synthesized via cyclocondensation reactions. For example, refluxing 4-methoxyphenol derivatives with carbonyl precursors in polyphosphoric acid facilitates benzoxazole ring formation . Alternatively, 2,3-dihydro-1,3-benzoxazole-2-thiol derivatives can be treated with SOCl₂ and DMF to introduce reactive chloro intermediates, enabling nucleophilic substitution with methoxyphenyl groups . Key parameters include reaction time (18–24 hours) and stoichiometric control .

Q. How does the 4-methoxyphenyl substituent affect physicochemical and biological properties?

The methoxy group enhances π-conjugation in the benzoxazole core, improving binding affinity to biological targets like enzymes . It increases solubility in polar solvents by 30–40% compared to non-substituted analogs, aiding bioavailability . Steric and electronic effects from this group are critical for selective interactions in cardiotropic and anticancer assays .

Q. What analytical techniques are essential for structural characterization?

- ¹H/¹³C NMR : Confirms substitution patterns and ring integrity (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- X-ray crystallography : Validates planarity between benzoxazole and methoxyphenyl rings (dihedral angles <10°) .

- Mass spectrometry : Verifies molecular ion peaks (exact mass 255.0895) .

Advanced Research Questions

Q. How can catalytic conditions be optimized for large-scale synthesis?

- Catalyst screening : Polyphosphoric acid outperforms p-toluenesulfonic acid, yielding 15–20% higher efficiency in cyclization .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve homogeneity but require anhydrous conditions to minimize side reactions .

- Temperature control : Stepwise heating (80°C → 150°C) reduces thermal decomposition of intermediates . Statistical optimization (e.g., Box-Behnken designs) can model these parameters for >70% yields .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variations (e.g., Kirby-Bauer vs. MIC methods ). Solutions include:

- Standardizing protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines .

- Parallel testing in multiple cell lines (e.g., MCF-7, A549, HeLa) to mitigate cell-type-specific biases .

- Ensuring compound purity (>98% via HPLC) to exclude impurity-driven artifacts .

Q. What computational methods predict target binding modes (e.g., β-tubulin)?

- Molecular docking (AutoDock Vina): The methoxyphenyl group occupies hydrophobic pockets via π-alkyl interactions (ΔG = -8.2 kcal/mol) .

- MD simulations (50 ns): Stable hydrogen bonds form between benzoxazole oxygen and Lys254 (occupancy >75%) .

- QSAR models : Incorporate Hammett σ values to predict IC₅₀ trends (R² = 0.91) .

Q. What strategies improve compound stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.